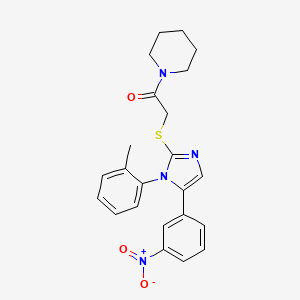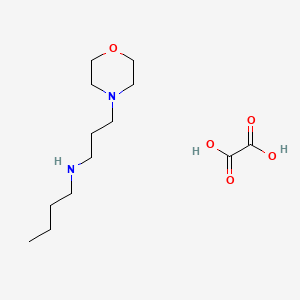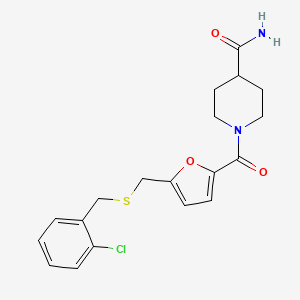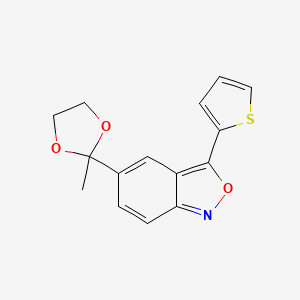![molecular formula C21H22N4O3 B2491747 N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-44-0](/img/structure/B2491747.png)
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to a class of organic molecules known for their complex structure and diverse chemical properties. This compound, characterized by the presence of pyridinyl and dimethoxyphenyl groups attached to a dihydropyrrolopyrazine core, is of interest due to its potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazine and pyridine derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of similar compounds has been achieved through reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, and arylamines, showcasing the versatility and complexity of synthetic routes used for such compounds (Sun et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of analogous compounds has been conducted using techniques like X-ray crystallography, revealing detailed information about crystal systems, space groups, and hydrogen bond interactions. This level of analysis helps in understanding the three-dimensional conformation and stabilization mechanisms of these molecules (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions not only demonstrate the reactivity of such molecules but also allow for the synthesis of a wide range of derivatives with potential biological activity and material applications (Shim et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized and its crystal structure determined using single crystal X-ray diffraction studies. The crystal and molecular structure is stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions, indicating potential use in crystallography and material science studies (Prabhuswamy et al., 2016).
Utility in Heterocyclic Synthesis
- The compound or its derivatives have been utilized as a key intermediate in the synthesis of various heterocyclic compounds, suggesting its role in developing novel pharmaceuticals or organic materials (Mansour et al., 2020), (Bialy & Gouda, 2011).
Photophysical and Electrochemical Properties
- The photophysical properties of related compounds have been studied using UV-Visible and fluorescence spectroscopy, while electrochemical properties were examined using cyclic voltammetry. This research suggests applications in developing optical and electronic materials (Golla et al., 2020).
Application in Dyeing and Biological Activities
- Novel heterocyclic compounds related to the chemical have been synthesized and used for dyeing polyester fibers. These compounds have shown high efficiency in in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity against various pathogenic bacteria and fungi, indicating their potential in medical and textile industries (Khalifa et al., 2015).
Formation of Metal-Organic Frameworks (MOFs)
- The compound or its derivatives have been used in the formation of Metal-Organic Frameworks (MOFs), highlighting its potential in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).
Propiedades
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-7-3-5-16(20(18)28-2)23-21(26)25-14-13-24-12-4-6-17(24)19(25)15-8-10-22-11-9-15/h3-12,19H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZEPBSMWZZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)


![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)


![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)